molecular formula C15H16O2<br>C15H16O2<br>(CH3)2C(C6H4OH)2 B028190 Bisphenol A CAS No. 80-05-7

Bisphenol A

Cat. No.: B028190
CAS No.: 80-05-7
M. Wt: 228.29 g/mol
InChI Key: IISBACLAFKSPIT-UHFFFAOYSA-N
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Description

Bisphenol A, also known as 4,4’-isopropylidenediphenol, is a synthetic organic compound primarily used in the production of polycarbonate plastics and epoxy resins. It is a colorless solid that is soluble in organic solvents but has poor solubility in water. This compound is widely used in various consumer products, including water bottles, food containers, and thermal paper receipts .

Scientific Research Applications

Bisphenol A has numerous applications in scientific research, including:

Mechanism of Action

Target of Action

Bisphenol A (BPA) is an organic synthetic compound that has hormone-like properties . It primarily targets estrogen receptors , androgen receptors , and GPR30 . These receptors play crucial roles in various biological processes, including body weight regulation, tumorigenesis, metabolism, and male reproductive function .

Mode of Action

BPA interacts with its targets in a complex manner. It acts as an agonist on estrogen receptors and an antagonist on androgen receptors . This means that BPA can mimic the action of estrogen, thereby affecting body weight and tumorigenesis, and it can also block the action of androgens, potentially impairing male reproductive function .

Biochemical Pathways

BPA affects several biochemical pathways. It has been found to activate signaling pathways, notably JAK-STAT , PI3-AKT , and MAPK . These pathways are involved in cell proliferation, growth, migration, and invasion . Additionally, several transcription factors, including PPARγ , C/EBP , Nrf2 , HOX , and HAND2 , are involved in BPA’s action on fat and liver homeostasis, the cardiovascular system, and cancer .

Pharmacokinetics

The pharmacokinetics of BPA involve its absorption, distribution, metabolism, and excretion (ADME). BPA can enter the human body via ingestion, inhalation, and skin absorption . Once inside the body, it undergoes extensive metabolism . Biliary excretion and enterohepatic recirculation of BPA conjugates (BPA-c) account for the slowed systemic clearance of BPA-c in rats . For monkeys, renal reabsorption is proposed as a mechanism influencing systemic clearance of BPA-c .

Result of Action

The action of BPA can result in various molecular and cellular effects. It can induce proliferation, growth, migration, and invasion in various cell types such as cervical, breast, prostate, human trophoblasts, mesenchymal stem cells, ovarian, lung, and colorectal . These effects are mediated through the activation of various signaling pathways and the interaction with different receptors .

Action Environment

The action of BPA is influenced by environmental factors. BPA is widely present in the environment due to its extensive usage in the plastic and epoxy resins of consumer goods . It can contaminate food, beverage, air, and soil . The widespread environmental presence of BPA and its stability under various conditions contribute to its ubiquitous human exposure and potential health effects .

Safety and Hazards

BPA is suspected of damaging fertility and is toxic to aquatic life with long-lasting effects . It may cause respiratory irritation . It is also linked to serious environmental pollution and negative effects in humans and living microorganisms, i.e., malfunction of the endocrine system through imitating or blocking natural hormones .

Future Directions

Several BPA remediation techniques have been investigated over the last decades, with many of them gradually emerging as effective ones . This includes membrane separation, adsorption, advanced oxidation processes, and biodegradation . Future research directions include addressing existing problems of BPA-contaminated wastewater treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bisphenol A is synthesized through the condensation reaction of phenol and acetone in the presence of an acid catalyst, such as hydrogen chloride. The reaction is typically carried out at elevated temperatures, and a promoter like methyl mercaptan is often used to enhance the reaction rate. The resulting product is then washed with water, neutralized with calcium hydroxide, and distilled under vacuum to obtain pure this compound .

Industrial Production Methods: On an industrial scale, this compound is produced using similar methods but with optimized conditions to maximize yield and purity. The process involves large-scale reactors and continuous distillation units to ensure efficient production. The global production of this compound is estimated to be in the region of 10 million tonnes annually .

Chemical Reactions Analysis

Types of Reactions: Bisphenol A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison:

This compound remains a compound of significant interest due to its widespread use and potential health impacts. Ongoing research aims to better understand its effects and develop safer alternatives.

Properties

IUPAC Name

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
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InChI

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3
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InChI Key

IISBACLAFKSPIT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
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Molecular Formula

C15H16O2, Array
Record name 4,4'-ISOPROPYLIDENEDIPHENOL
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Related CAS

27100-33-0, 2444-90-8 (di-hydrochloride salt)
Record name Phenol, 4,4′-(1-methylethylidene)bis-, homopolymer
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DSSTOX Substance ID

DTXSID7020182
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Molecular Weight

228.29 g/mol
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Physical Description

4,4'-isopropylidenediphenol appears as white to light brown flakes or powder. Has a weak medicine odor. Sinks in water. (USCG, 1999), White crystalline solid or flakes with a mild phenolic odour; [CHEMINFO], Solid, WHITE CRYSTALS FLAKES OR POWDER., White to light brown flakes or powder with a weak medicinal odor. Reacts violently with acid anhydrides, acid chlorides, strong bases and strong oxidants.
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Boiling Point

428 °F at 4 mmHg (NTP, 1992), 360.5 °C at 760 mm Hg, BP: 220 °C at 4 mm Hg, at 1.7kPa: 250-252 °C, 428 °F
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Flash Point

175 °F (NTP, 1992), 175 °F, 227 °C (closed cup), 227 °C c.c.
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992), In water, 300 mg/L at 25 °C, In water solubility, 120 mg/L at 25 °C, Insoluble in water, Very soluble in ethanol, ether, benzene, alkali; soluble in acetic acid, Soluble in aqueous alkaline solution, alcohol, acetone; slightly soluble in carbon tetrachloride., 0.12 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03 (very poor)
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Density

1.195 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.195 at 25 °C/25 °C, Relative density (water = 1): 1.2 (25 °C), 1.195 at 77 °F
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Vapor Pressure

0.2 mmHg at 338 °F ; 1 mmHg at 379.4 °F (NTP, 1992), 0.00000004 [mmHg], 4.0X10-8 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: (negligible), 0.2 mmHg at 338 °F
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Mechanism of Action

This study evaluated the effects of bisphenol A (BPA) on human endometrial stromal fibroblast (ESF) differentiation and expression of genes involved in estrogen metabolism. Human ESF from eight hysterectomy specimens were cultured and treated with 5-100 umol/L of BPA + or - estradiol or 8-br-cAMP for 48 hr. mRNA expression was analysed by real-time reverse-transcription PCR. 8-br-cAMP-induced human ESF decidualization was confirmed by expression of insulin-like growth factor binding protein-1 (IGFBP1) and prolactin secretion. Short-term exposure (48 hr) decreased human ESF proliferation (P<0.04) not due to apoptosis. High doses of BPA significantly induced IGFBP1 mRNA and protein, decreased P450scc mRNA, reversed the 8-br-cAMP-induced increase in HSD17B2 (estradiol to estrone conversion) in a dose-dependent manner and down-regulated HSD17B1 expression (oestrone to estradiol conversion; P = 0.03). 8-br-cAMP significantly potentiated this effect (P=0.028). BPA had no significant effect on aromatase and PPAR gamma expression. The estrogen-receptor antagonist ICI had no effect on gene expression in BPA-treated cells, and estrogen receptor a, but not estrogen receptor beta, was significantly down-regulated by high doses of BPA (P=0.028). BPA has an endocrine-disrupting effect on human ESF function and gene expression but the underlying mechanisms appear not to involve estrogen-mediated pathways.
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Impurities

Impurities of the phenol-acetone condensation reaction are the tri- or mono-hydroxy by-products
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Color/Form

Crystallizes as prisms from dil acetic acid and as needles from water, White flakes, Crystals or flakes, White to light brown solid flakes or powder

CAS No.

80-05-7
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Melting Point

307 to 313 °F (NTP, 1992), 160 °C, MP: 150-155 °C (solidification range), 156 - 157 °C, 150-157 °C, 307-313 °F
Record name 4,4'-ISOPROPYLIDENEDIPHENOL
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Synthesis routes and methods I

Procedure details

The process of preparing high purity bisphenol A by crystallizing the adduct of bisphenol A with phenol (hereinafter referred to as bisphenol A-phenol adduct) has been disclosed, for example, in Japanese Patent Publication SHO 63-26735(1988). That is, a phenol solution of bisphenol A which was prepared in the presence of a hydrochloric acid catalyst is cooled to a range of 35° to 70° C. while feeding 2 to 20% by weight of water to the solution under reduced pressure, precipitated crystals of bisphenol A-phenol adduct are filtered to separate the crystals, and phenol is evaporated from the crystals to obtain high purity bisphenol A.
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Synthesis routes and methods II

Procedure details

An equimolar mixture of 2,2-bis(4-acetoxyphenyl)propane (Bisphenol A diacetate) and isophthalic acid is heated gradualy to 290° C. in a stirred vessel under gradually increasing vacuum to remove the acetic acid which is liberated. When the melt viscosity of the condensate reaches a level such that stirring becomes difficult the melt is drained from the reaction vessel and crystallized. The crystallized polymer is subjected to solid state polymerization under vacuum at 280° C. until the inherent viscosity reaches 0.65 dl/g (in 40/60 by weight tetrachloroethane/phenol solution at 25° C.). The polymer is then extruded at 350° C. and pelletized. The polymer has an inherent viscosity of 0.62 and a carboxylic acid content of 40 microequivalents per gram (μeq./g), determined by potentiometric titration of a solution of the polymer in a 2,6-dimethylphenol/chloroform/ethanol mixture with an ethanolic solution of potassium hydroxide.
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tetrachloroethane phenol
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[Compound]
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carboxylic acid
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2,6-dimethylphenol chloroform ethanol
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Synthesis routes and methods III

Procedure details

Into a 250-millimiter 3-necked round-bottomed flask was charged a mixture of 11.6 grams (0.20 mole) of acetone, 75 grams (0.80 mole) of phenol, 22 grams (0.20 mole) of chlorotrimethyl silane, and 0.10 gram of butanethiol. The resulting mixture was stirred mechanically and heated at 55° C. under a nitrogen atmosphere for 3 hours. On completion of the reaction, the reaction mixture was cooled to room temperature and filtered. The solid product resulting was slurried up in chlorobenzene, filtered and washed twice with chlorobenzene. Purification by recrystallization from methanol and water afforded bisphenol A with a purity of 99.5 percent in a 83 percent yield.
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11.6 g
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75 g
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22 g
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Yield
83%

Synthesis routes and methods IV

Procedure details

As previously described, DMBPC carbonate can be co-polymerized with BPA carbonate to form a DMBPC BPA co-polycarbonate. For example, DMBPC based polycarbonate as a copolymer or homopolymer (DMBPC) can comprise 10 to 100 mol % DMBPC carbonate and 90 to 0 mol % BPA carbonate, specifically, 25 mol % DMBPC carbonate and 75 mol % BPA carbonate, more specifically, 50 mol % DMBPC carbonate and 50 mol % BPA carbonate.
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BPA carbonate
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Synthesis routes and methods V

Procedure details

mixing bisphenol A, an aqueous caustic solution, methylene chloride and phosgene by means of at least one motionless mixer to form a fine dispersion of the partially phosgenated derivatives of bisphenol A in said aqueous solution,
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Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bisphenol A
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Bisphenol A
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Bisphenol A
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Reactant of Route 4
Bisphenol A
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Reactant of Route 5
Bisphenol A
Reactant of Route 6
Bisphenol A

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